![molecular formula C19H24N4 B2699672 (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine CAS No. 896803-95-5](/img/structure/B2699672.png)

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

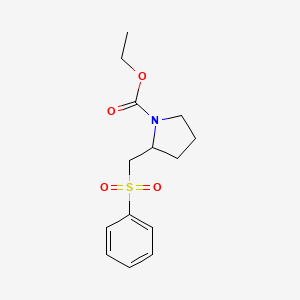

“(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A specific synthesis method for a similar compound involved the use of β-enaminone derivatives .

Chemical Reactions Analysis

The reaction of similar compounds with α, β -unsaturated compounds in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines .

Physical And Chemical Properties Analysis

Similar compounds exhibit excellent thermal stability . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazolopyrimidine derivatives, including compounds structurally related to (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine, have been synthesized through various methods, including microwave irradiation, which offers efficient cyclocondensation processes. These methods provide a pathway for the creation of highly substituted and functionalized pyrazolopyrimidines, which are crucial for further biological and materials science applications (Deohate & Palaspagar, 2020).

Biological Activities

Research has identified the potent inhibitory effects of pyrazolopyrimidine derivatives on Mycobacterium tuberculosis by targeting the mycobacterial ATP synthase. Structure-activity relationship studies have revealed that specific substitutions on the pyrazolopyrimidine core can significantly enhance this activity, indicating the potential of these compounds in developing new antitubercular agents (Sutherland et al., 2022). Additionally, some derivatives exhibit promising anticancer properties by inhibiting CDK9 and inducing apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology (Lukasik et al., 2012).

Mecanismo De Acción

While the specific mechanism of action for “(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine” is not available, similar compounds have been found to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family and is associated with the proliferation and differentiation of cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5-tert-butyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-13(2)21-17-11-16(19(3,4)5)22-18-15(12-20-23(17)18)14-9-7-6-8-10-14/h6-13,21H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWAADQFLLQRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663612 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![5-Chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2699598.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)

![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)